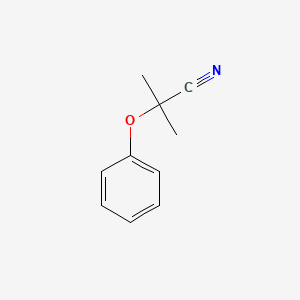![molecular formula C18H21Cl2N5O3 B8472056 (3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate](/img/structure/B8472056.png)
(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate is a complex organic compound that features a combination of benzyl, triazole, and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Amidation Reaction: The triazole derivative is then reacted with 3,5-dichlorobenzyl chloride to form the corresponding amide.
Piperidine Carboxylation: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, followed by carboxylation to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The inhibition of key enzymes can disrupt metabolic pathways, leading to cell death or growth inhibition.
類似化合物との比較
Similar Compounds
(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Piperidine Derivatives: Compounds like piperidine-4-carboxylate are also similar in structure and are studied for their pharmacological activities.
Uniqueness
- The unique combination of benzyl, triazole, and piperidine moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for diverse research applications.
特性
分子式 |
C18H21Cl2N5O3 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H21Cl2N5O3/c19-13-7-12(8-14(20)9-13)11-28-18(27)25-5-3-15(4-6-25)22-17(26)2-1-16-10-21-24-23-16/h7-10,15H,1-6,11H2,(H,22,26)(H,21,23,24) |
InChIキー |
QUGNOBIRXQGNST-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)CCC2=NNN=C2)C(=O)OCC3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)-](/img/structure/B8472032.png)
![[5-chloro-1-(2-methanesulfonyl-ethyl)-1H-indol-2-yl]-methanol](/img/structure/B8472036.png)



